(R)-2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid
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Overview
Description
®-2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound’s structure also includes a phenoxyacetic acid moiety, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid typically involves multiple steps, starting with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the phenoxyacetic acid moiety through esterification or other suitable reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the attainment of high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding due to its ability to protect amino groups.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein interactions. The phenoxyacetic acid moiety may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Allylamine: An organic compound with a similar amine functional group but a simpler structure.
2-Chloro-4-fluorophenol: Contains a phenol group with halogen substitutions, offering different reactivity and applications.
2-Pyrrolidone: A lactam with diverse industrial uses, differing in its ring structure and functional groups.
Uniqueness: ®-2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid stands out due to its combination of the Fmoc protecting group and the phenoxyacetic acid moiety, making it particularly useful in peptide synthesis and other specialized applications. Its structural complexity and functional versatility distinguish it from simpler compounds like allylamine and 2-pyrrolidone.
Properties
Molecular Formula |
C32H29NO7 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-[4-[(R)-(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35)/t31-/m1/s1 |
InChI Key |
UPMGJEMWPQOACJ-WJOKGBTCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H](C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
Origin of Product |
United States |
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